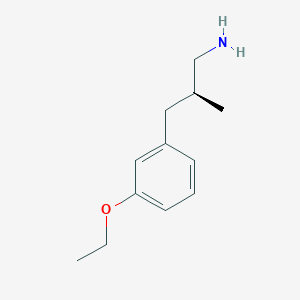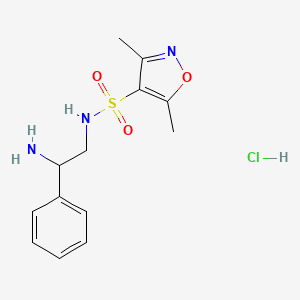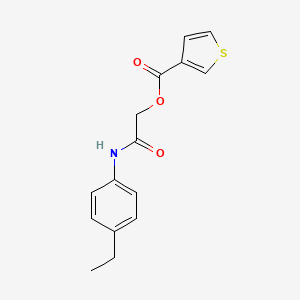
3,5-Dimethyl-1,4-dioxane-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1,4-dioxane-2,6-dione, also known as rac-lactide, is a lactone derived from lactic acid . It is a 50:50 racemic mixture of D- and L-Lactide . This compound has attracted significant interest in both academic and commercial applications due to its derivation from abundant renewable resources .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-1,4-dioxane-2,6-dione consists of a heterocyclic core with four carbon and two oxygen atoms . The empirical formula is C6H8O4 , and the molecular weight is 144.13 .Physical And Chemical Properties Analysis
3,5-Dimethyl-1,4-dioxane-2,6-dione is a crystalline compound . It has a boiling point of 142 °C/8 mmHg (lit.) and a melting point of 116-119 °C . The compound is stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Crystal Structure Analysis
- The crystal and molecular structures of derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been studied using X-ray diffraction, revealing details like boat conformation and non-crystallographic mirror symmetry in these compounds (Coppernolle et al., 2010).
Diels-Alder Adduct Formation
- 4,5-Dimethylene-1,2-dioxane derivatives have been prepared for use in Diels-Alder reactions with various compounds, highlighting the application of such derivatives in organic synthesis (Atasoy & Karaböcek, 1992).
Corrosion Inhibition
- Spirocyclopropane derivatives, including those related to 1,3-dioxane-4,6-diones, have been studied for their efficacy as corrosion inhibitors, emphasizing their potential in material protection in acidic environments (Chafiq et al., 2020).
Synthesis and Characterization
- Studies have focused on the synthesis and characterization of 1,3-dioxane-4,6-dione derivatives, examining aspects like molecular properties, DPPH radical scavenging activity, and cytotoxicity, contributing to a better understanding of these compounds (Kumar et al., 2014).
X-Ray Diffraction Studies
- The crystal structure of 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has been determined, providing insight into the packing and interactions in such compounds (Stepina et al., 2015).
Polymer Synthesis
- Novel 1,4-dioxane-2,5-dione-type monomers derived from l-ascorbic and d-isoascorbic acids have been synthesized for polymerization, expanding the application of these derivatives in the field of polymer chemistry (Bueno et al., 2009).
Electrochemical Studies
- Research has been conducted on the electrochemical behavior of certain 1,3-dioxane-4,6-dione derivatives, contributing to the understanding of their redox properties and potential applications in electrochemistry (Ungureanu et al., 2011).
Synthetic Methodologies
- Methods have been developed for the efficient synthesis of various 1,3-dioxane-4,6-dione derivatives, demonstrating the versatility and applicability of these compounds in organic synthesis (Jin et al., 2006).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of exposure, it is recommended to wash skin thoroughly after handling, wear eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3,5-dimethyl-1,4-dioxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-5(7)10-6(8)4(2)9-3/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIAAUKJQZPUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=O)C(O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1,4-dioxane-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-fluoro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2838257.png)

![3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine](/img/structure/B2838260.png)
![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2838261.png)
![(2Z)-2-[(4-tert-butylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2838262.png)



![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol](/img/structure/B2838267.png)
![N-[2-(propylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2838268.png)



![N-(2-morpholin-4-ylethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2838276.png)